3-(Benzyloxy)-4-isopropoxybenzaldehyde
Overview
Description
3-(Benzyloxy)-4-isopropoxybenzaldehyde is an organic compound with the molecular formula C17H18O3. It is characterized by the presence of a benzaldehyde group substituted with benzyloxy and isopropoxy groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-isopropoxybenzaldehyde typically involves the following steps:
Formation of Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable benzaldehyde derivative under acidic conditions.
Introduction of Isopropoxy Group: The isopropoxy group is introduced via the reaction of isopropyl alcohol with the intermediate compound, often using a base such as sodium hydroxide to facilitate the reaction.
Final Aldehyde Formation: The final step involves the oxidation of the intermediate compound to form the aldehyde group, typically using an oxidizing agent like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyloxy and isopropoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-(Benzyloxy)-4-isopropoxybenzoic acid.
Reduction: 3-(Benzyloxy)-4-isopropoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-isopropoxybenzaldehyde involves its interaction with various molecular targets and pathways. For instance, the aldehyde group can form Schiff bases with amines, which can then participate in further chemical transformations. The benzyloxy and isopropoxy groups can influence the compound’s reactivity and interactions with other molecules through steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzaldehyde: Lacks the isopropoxy group, making it less sterically hindered.
4-Isopropoxybenzaldehyde: Lacks the benzyloxy group, affecting its reactivity and solubility.
3-(Benzyloxy)-4-methoxybenzaldehyde: Contains a methoxy group instead of an isopropoxy group, altering its electronic properties.
Uniqueness
3-(Benzyloxy)-4-isopropoxybenzaldehyde is unique due to the combination of benzyloxy and isopropoxy groups, which provide a balance of steric hindrance and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
3-phenylmethoxy-4-propan-2-yloxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-13(2)20-16-9-8-15(11-18)10-17(16)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDIDXDXKXZPDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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